molecular formula C22H32N2O4 B12285856 benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate

benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate

Cat. No.: B12285856
M. Wt: 388.5 g/mol
InChI Key: WKOZSXWYEUSEFS-UHFFFAOYSA-N
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Description

Benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a unique structure that includes an isoquinoline core, a carbamate group, and a benzyl moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Carbamate Group: The carbamate group can be introduced by reacting the isoquinoline derivative with an isocyanate or by using a carbamoyl chloride in the presence of a base.

    Benzylation: The final step involves the benzylation of the compound, which can be achieved by reacting the intermediate with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Benzyl derivatives, carbamate derivatives.

Scientific Research Applications

Benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting neurological disorders and cancer.

    Pharmacology: It can be studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical synthesis.

    Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Carbamates: Compounds with similar carbamate groups but different core structures.

    Isoquinoline Derivatives: Compounds with the isoquinoline core but different substituents.

    Benzyl Derivatives: Compounds with benzyl groups attached to different core structures.

Uniqueness

Benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate is unique due to its combination of an isoquinoline core, a carbamate group, and a benzyl moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H32N2O4

Molecular Weight

388.5 g/mol

IUPAC Name

benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C22H32N2O4/c1-22(2,15-25)23-20(26)19-12-17-10-6-7-11-18(17)13-24(19)21(27)28-14-16-8-4-3-5-9-16/h3-5,8-9,17-19,25H,6-7,10-15H2,1-2H3,(H,23,26)

InChI Key

WKOZSXWYEUSEFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C1CC2CCCCC2CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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